molecular formula C19H31N5 B5721486 1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B5721486
M. Wt: 329.5 g/mol
InChI Key: GPXQOPICDAQLNC-UHFFFAOYSA-N
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Description

1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound with the molecular formula C19H31N5. This compound is characterized by its unique structure, which includes a guanidine group bonded to a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and two cyclohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as crystallization or distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted guanidines .

Scientific Research Applications

1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual cyclohexyl groups and dimethyl-substituted pyrimidine ring make it particularly versatile in various research and industrial applications .

Properties

IUPAC Name

1,1-dicyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5/c1-14-13-15(2)22-19(21-14)23-18(20)24(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h13,16-17H,3-12H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXQOPICDAQLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N(C2CCCCC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N(C2CCCCC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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